molecular formula C15H10Cl2O4 B3328172 4-[(2,6-Dichloro-4-formylphenoxy)methyl]benzoic acid CAS No. 428482-45-5

4-[(2,6-Dichloro-4-formylphenoxy)methyl]benzoic acid

Cat. No.: B3328172
CAS No.: 428482-45-5
M. Wt: 325.1 g/mol
InChI Key: QBTVTKLDIBALGW-UHFFFAOYSA-N
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Description

4-[(2,6-Dichloro-4-formylphenoxy)methyl]benzoic acid is an organic compound with the molecular formula C15H10Cl2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-Dichloro-4-formylphenoxy)methyl]benzoic acid typically involves the reaction of 2,6-dichloro-4-formylphenol with methyl 4-bromobenzoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromomethyl group, leading to the formation of the desired product .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using optimized reaction conditions and catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-Dichloro-4-formylphenoxy)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2,6-Dichloro-4-formylphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,6-Dichloro-4-formylphenoxy)methyl]benzoic acid is unique due to the presence of both formyl and dichloro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

4-[(2,6-dichloro-4-formylphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O4/c16-12-5-10(7-18)6-13(17)14(12)21-8-9-1-3-11(4-2-9)15(19)20/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTVTKLDIBALGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2Cl)C=O)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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